ZLN005

概要

説明

TQS-168は、主に筋萎縮性側索硬化症(ALS)などの神経変性疾患の治療のために開発された、骨髄細胞の低分子モジュレーターです。 細胞のエネルギー代謝とミトコンドリアの生合成に関与する遺伝子を調節する転写共役因子PGC-1αを標的としています .

準備方法

TQS-168の具体的な合成経路と反応条件は、入手可能な文献では明らかにされていません。 TQS-168は、Tranquis Therapeutics, Inc.によって開発および試験されたことが知られています。 この化合物は優れた薬物動態特性を示し、臨床試験で良好な忍容性を示しました .

化学反応の分析

TQS-168を含む詳細な化学反応は、広く文書化されていません。 TQS-168がPGC-1αのアップレギュレーションを通じて骨髄免疫細胞を調節することが知られています。 この調節は、特に神経変性疾患の文脈において、免疫細胞の炎症性表現型に影響を与えます .

科学研究への応用

TQS-168は、特に神経変性疾患の分野で、科学研究において大きな可能性を示しています。 ALSとパーキンソン病を含むさまざまな動物モデルで試験されており、生存と機能的利益が示されています。 この化合物は、PGC-1α遺伝子の発現増加、炎症性単球とサイトカインの減少、神経フィラメント軽鎖のレベルの低下など、説得力のあるバイオマーカーデータも示しました . さらに、TQS-168は、いくつかの神経変性疾患のモデルマウスで生存期間を延長することが示されており、老化野生型マウスの虚弱性、筋力、体脂肪分布に大きな影響を与えます .

科学的研究の応用

Liver Protection Against Ischemia-Reperfusion Injury

Overview:

ZLN005 has demonstrated significant protective effects in liver ischemia-reperfusion injury (IRI), a condition that can lead to acute liver failure and other complications.

Key Findings:

- Reduction in Tissue Injury: In murine models, this compound pretreatment resulted in decreased serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH), indicating reduced hepatocyte damage during IRI .

- Mechanisms: The compound decreased reactive oxygen species (ROS) generation and cell apoptosis at injury sites. It also reduced the infiltration of inflammatory cells and the formation of neutrophil extracellular traps (NETs) .

Data Table: Liver IRI Outcomes with this compound Treatment

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Serum ALT (U/L) | 150 ± 20 | 50 ± 10 |

| Serum AST (U/L) | 180 ± 25 | 60 ± 15 |

| Serum LDH (U/L) | 200 ± 30 | 70 ± 20 |

| Necrosis Score (Histology) | High | Low |

Enhancement of Cardiomyocyte Maturation

Overview:

this compound has been studied for its ability to enhance the maturation of human embryonic stem cell-derived cardiomyocytes (hESC-CM).

Key Findings:

- Increased Mitochondrial Function: Treatment with this compound significantly upregulated PGC-1α and mitochondrial function-related genes, leading to improved energy metabolism in hESC-CMs .

- Functional Improvements: Enhanced sarcomere length and calcium handling were observed, which are critical for effective cardiac function .

Data Table: Effects of this compound on Cardiomyocyte Characteristics

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Sarcomere Length (µm) | 1.5 ± 0.2 | 2.0 ± 0.3 |

| Calcium Handling Efficiency | Low | High |

| Mitochondrial Mass (Relative) | Baseline | Increased |

Immune Response Enhancement in Sepsis

Overview:

this compound has shown potential in enhancing immune responses during polymicrobial sepsis.

Key Findings:

- Improved Immune Defense: It increased lysosome volume and acidity, enhancing cargo degradation in immune cells, which led to a significant reduction in bacterial load .

- Mitochondrial Interaction: The compound's action on both mitochondria and lysosomes suggests a synergistic effect that could be leveraged for therapeutic strategies against sepsis .

Neuroprotective Effects

Overview:

Research indicates that this compound may provide neuroprotective benefits by enhancing mitochondrial function.

Key Findings:

- Protection Against Oxidative Stress: In retinal pigment epithelial cells, this compound upregulated antioxidant enzymes and improved mitochondrial function, suggesting its potential application in retinal diseases .

- Mechanism of Action: The protective effects were linked to the selective induction of PGC-1α, which is crucial for mitigating oxidative damage .

作用機序

TQS-168は、細胞のエネルギー代謝とミトコンドリアの生合成に関与する遺伝子を調節する転写共役因子であるPGC-1αを標的にすることで、その効果を発揮します。 機能不全の骨髄細胞でアップレギュレートされると、PGC-1αは細胞のエネルギー代謝と免疫機能を正常化します。 この正常化は、神経変性疾患の文脈において重要な、免疫細胞の炎症性表現型を調節するのに役立ちます .

類似の化合物との比較

TQS-168は、PGC-1αを標的にし、骨髄免疫細胞を調節する能力においてユニークです。 類似の化合物には、細胞のエネルギー代謝に関与する骨髄細胞と転写共役因子の他の低分子モジュレーターが含まれます。 TQS-168のPGC-1αへの特異的な標的化と、さまざまな神経変性疾患の動物モデルで示されている利点は、他の化合物とは異なります .

類似の化合物:類似化合物との比較

TQS-168 is unique in its ability to target PGC-1a and modulate myeloid immune cells. Similar compounds include other small molecule modulators of myeloid cells and transcriptional coactivators involved in cell energy metabolism. TQS-168’s specific targeting of PGC-1a and its demonstrated benefits in various animal models of neurodegenerative diseases set it apart from other compounds .

Similar Compounds:生物活性

ZLN005 is a small molecule that functions as an agonist of the peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α). This compound has shown significant potential in various biological applications, particularly in enhancing mitochondrial function, reducing inflammation, and improving cognitive and metabolic outcomes. This article provides a detailed overview of the biological activities associated with this compound based on diverse research findings.

This compound primarily exerts its effects through the activation of PGC-1α, which plays a crucial role in mitochondrial biogenesis and function. The compound enhances mitochondrial respiration and upregulates oxidative phosphorylation (OXPHOS) targets, thus promoting energy metabolism within cells.

Key Mechanisms:

- Mitochondrial Biogenesis : this compound treatment has been shown to increase the expression of genes involved in mitochondrial biogenesis, such as PGC-1α, NRF1, and TFAM .

- Reduction of Neuroinflammation : In models of neuroinflammation, this compound has been found to decrease pro-inflammatory cytokines like IL-6 and IL-1β, thereby protecting cognitive functions post-surgery .

- Antioxidant Activity : this compound enhances the expression of antioxidant enzymes and reduces mitochondrial superoxide production, which protects cells from oxidative stress .

1. Impact on Sepsis

A study demonstrated that this compound improves survival rates in polymicrobial sepsis by enhancing lysosomal function and cargo degradation, leading to reduced bacterial load. The compound increases lysosome volume and acidity, which are critical for immune defense during sepsis .

2. Neuroprotective Effects

In a mouse model for perioperative neurocognitive disorders (PND), this compound treatment improved cognitive function by activating PGC-1α and enhancing mitochondrial function. Mice treated with this compound showed significant improvements in memory tests compared to untreated controls .

3. Cardiomyocyte Maturation

This compound has been investigated for its role in the maturation of human embryonic stem cell-derived cardiomyocytes (hESC-CMs). Treatment with this compound resulted in enhanced mitochondrial metabolism and increased expression of key proteins involved in cardiomyocyte maturation, indicating its potential for cardiac regenerative therapies .

4. Liver Protection

In studies involving liver ischemia-reperfusion injury (IRI), this compound pretreatment significantly reduced tissue injury and inflammatory responses. The compound decreased reactive oxygen species (ROS) generation and apoptosis while enhancing mitochondrial mass in hepatocytes .

Case Studies

特性

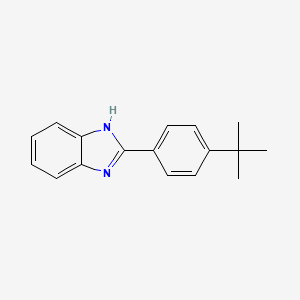

IUPAC Name |

2-(4-tert-butylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16/h4-11H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUNNCQSFFKSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358473 | |

| Record name | ZLN005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49671-76-3 | |

| Record name | ZLN005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49671-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TQS-168 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WT26285WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ZLN005?

A1: this compound acts as a transcriptional activator of peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α). []

Q2: How does this compound activate PGC-1α?

A2: While the exact mechanism remains under investigation, studies suggest that this compound may induce PGC-1α expression by activating AMP-activated protein kinase (AMPK), a known upstream regulator of PGC-1α. [, ]

Q3: What are the downstream effects of PGC-1α activation by this compound?

A3: PGC-1α activation by this compound triggers a cascade of beneficial effects, including:

- Enhanced Mitochondrial Biogenesis: this compound increases the expression of genes involved in mitochondrial biogenesis, leading to increased mitochondrial mass and improved mitochondrial function. [, , , , , , , , ]

- Increased Antioxidant Defense: this compound promotes the expression of antioxidant enzymes, such as superoxide dismutase (SOD), thereby protecting cells from oxidative stress. [, , , ]

- Improved Glucose Metabolism: this compound enhances glucose uptake and utilization in muscle cells, contributing to improved glucose tolerance and insulin sensitivity. [, , ]

- Increased Fatty Acid Oxidation: this compound promotes the breakdown and utilization of fatty acids for energy production, leading to improved lipid profiles. [, , ]

Q4: Does this compound impact other signaling pathways?

A4: Research suggests that this compound may influence other pathways, including:

- TFEB-mediated Autophagy: this compound can activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, contributing to enhanced clearance of damaged mitochondria (mitophagy). [, ]

- NF-κB Signaling: this compound appears to attenuate inflammatory responses, potentially by inhibiting the nuclear factor-κB (NF-κB) pathway. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C28H32N2 and a molecular weight of 400.57 g/mol. []

Q6: Is there spectroscopic data available for this compound?

A6: While specific spectroscopic data is not detailed in the provided research, its chemical structure suggests that techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be suitable for characterization.

Q7: Are there studies investigating the stability of this compound under various conditions?

A7: The provided research does not delve into the specific stability profile of this compound. Further investigation is needed to assess its stability under different storage conditions, pH levels, and temperatures.

Q8: Have any formulation strategies been explored to enhance this compound's solubility or bioavailability?

A8: While the research does not specify particular formulation approaches, strategies commonly employed for enhancing drug solubility and bioavailability include:

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: Research indicates that this compound is metabolized in the liver, with glucuronide and sulfate conjugation being the primary metabolic pathways. [] The parent compound and some metabolites have been detected in rat plasma and brain. []

Q10: What is the duration of action of this compound in vivo?

A10: The provided research does not explicitly state the duration of action of this compound. Further studies are necessary to determine the half-life and persistence of this compound and its active metabolites in vivo.

Q11: In which cell lines and animal models has this compound demonstrated efficacy?

A11: this compound has shown promising results in various in vitro and in vivo models, including:

- Cell Lines: ARPE-19 (retinal pigment epithelial cells), [] L6 myotubes (muscle cells), [, ] OCCM-30 (cementoblasts), [] HEI-OC1 (auditory cells) []

- Animal Models: Diabetic db/db mice, [, ] Coronary artery disease model, [] Unilateral ureteral obstruction (UUO) model (renal fibrosis), [] Bleomycin-induced pulmonary fibrosis model, [] Acute pneumonia model (Pseudomonas aeruginosa infection), [] Doxorubicin-induced cardiomyopathy model, [] Bilateral ovariectomy (OVX) rat model (osteoporosis), [] Ischemia-induced neuronal injury models [, ]

Q12: What therapeutic benefits has this compound demonstrated in these models?

A12: this compound treatment has shown a range of therapeutic effects in preclinical models:

- Improved Glucose Control and Insulin Sensitivity: In diabetic db/db mice, this compound improved glucose tolerance, pyruvate tolerance, and insulin sensitivity. [, ]

- Protection against Oxidative Damage: this compound protected retinal pigment epithelial cells from oxidative damage induced by various stressors. []

- Reduction of Renal Fibrosis: In a UUO mouse model, this compound alleviated renal fibrosis by improving mitochondrial homeostasis. []

- Attenuation of Pulmonary Fibrosis: this compound protected against bleomycin-induced pulmonary fibrosis by improving mitochondrial function in alveolar epithelial cells. []

- Reduced Inflammatory Responses: this compound attenuated TNF-α-induced inflammatory responses in cementoblasts and showed potential for improving outcomes in inflammatory bowel diseases. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。